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Dicarbonylcyclopentadienyl Cobalt

Cat. No.: B13395265
M. Wt: 185.09 g/mol
InChI Key: VQSFFOIABPEUJE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organocobalt Chemistry with Dicarbonylcyclopentadienyl Cobalt

The field of organocobalt chemistry, which studies compounds with carbon-to-cobalt bonds, gained significant momentum with the discovery of versatile reagents like this compound. wikipedia.org The first reported synthesis of CpCo(CO)₂ was in 1954 by T.S. Piper, F.A. Cotton, and G. Wilkinson. wikipedia.org They successfully produced the compound by reacting dicobalt octacarbonyl with cyclopentadiene (B3395910). wikipedia.orgwikipedia.org

This synthesis method remains in commercial use and is represented by the following reaction: Co₂(CO)₈ + 2 C₅H₆ → 2 (C₅H₅)Co(CO)₂ + H₂ + 4 CO wikipedia.orgwikipedia.org

An alternative method for its generation involves the high-pressure carbonylation of bis(cyclopentadienyl)cobalt, also known as cobaltocene (B1669278), at elevated temperatures. wikipedia.orgwikipedia.org This reaction, which involves the loss of one Cp ligand, is typically conducted at around 130 °C. wikipedia.org

Co(C₅H₅)₂ + 2 CO → (C₅H₅)Co(CO)₂ + "C₅H₅" wikipedia.org

The discovery and development of CpCo(CO)₂ were part of a broader expansion in the mid-20th century of organometallic chemistry, which saw the characterization of many new compounds containing metal-carbon bonds, including the famous metallocene, ferrocene, discovered shortly before. wikipedia.org The cyclopentadienyl (B1206354) ligand, in particular, proved to be a versatile component in creating stable yet reactive organometallic complexes. researchgate.net The availability of half-sandwich complexes like CpCo(CO)₂ provided chemists with new tools for catalysis and synthesis, particularly for reactions involving alkynes. researchgate.net

Ligand Architecture and Coordination Environment of Cobalt(I) in this compound

The structure of this compound is a classic example of a "half-sandwich" or "piano stool" geometry. wikipedia.orgwikipedia.org In this configuration, the central cobalt atom is in the +1 oxidation state. ereztech.com It is coordinated to a planar cyclopentadienyl (Cp) anion and two linear carbonyl (CO) ligands. ereztech.com

Physicochemical Properties of this compound
PropertyValue
Chemical FormulaC₇H₅CoO₂ nist.gov
Molar Mass180.05 g/mol ereztech.com
AppearanceDark red to black liquid wikipedia.org
Density1.35 g/cm³ wikipedia.org
Melting Point-22 °C wikipedia.org
Boiling Point139-140 °C (at 710 mmHg) wikipedia.orgchembk.com
Solubility in WaterInsoluble wikipedia.org
CAS Number12078-25-0 nist.gov

This compound as a Foundational Precursor in Organometallic Synthesis

This compound serves as a valuable and versatile precursor in the synthesis of other organometallic complexes and in catalysis. ereztech.com Its utility stems from the ability of the carbonyl ligands to be substituted or for the entire complex to mediate cycloaddition reactions. wikipedia.orgereztech.com

One of its most significant applications is as a catalyst for the [2+2+2] cyclotrimerization of alkynes. wikipedia.org In this process, CpCo(CO)₂ facilitates the assembly of three alkyne molecules to form substituted benzene (B151609) rings. The catalytic cycle is believed to begin with the dissociation of one or both CO ligands, allowing alkyne molecules to coordinate to the cobalt center. wikipedia.orgwikipedia.org This catalytic power also extends to the synthesis of pyridines when a mixture of alkynes and a nitrile is used. wikipedia.orgwikipedia.org

Furthermore, CpCo(CO)₂ is a starting material for a variety of other cobalt complexes. The carbonyl ligands can be replaced by other ligands, such as phosphines (PR₃), in substitution reactions. wikipedia.org For example, reaction with a phosphine (B1218219) can yield complexes like CpCo(CO)(PR₃). wikipedia.orgwikipedia.org

Reduction of CpCo(CO)₂ with sodium can produce a dinuclear radical, [Cp₂Co₂(CO)₂]⁻. wikipedia.orgwikipedia.org This species can then react with alkyl halides to form dialkyl complexes, which upon carbonylation can yield ketones, regenerating the initial CpCo(CO)₂ complex in the process. wikipedia.orgwikipedia.org These transformations highlight the role of this compound as a fundamental building block in constructing more complex molecular architectures. ereztech.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10CoO2 B13395265 Dicarbonylcyclopentadienyl Cobalt

Properties

Molecular Formula

C7H10CoO2

Molecular Weight

185.09 g/mol

IUPAC Name

carbon monoxide;cobalt;cyclopentane

InChI

InChI=1S/C5H10.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H2;;;

InChI Key

VQSFFOIABPEUJE-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1CCCC1.[Co]

Origin of Product

United States

Synthetic Methodologies for Dicarbonylcyclopentadienyl Cobalt and Derived Complexes

Preparation of Dicarbonylcyclopentadienyl Cobalt

This compound, (C₅H₅)Co(CO)₂, is a key starting material in cobalt-mediated organic transformations. It is a dark red, air-sensitive liquid soluble in most organic solvents. wikipedia.org The primary methods for its synthesis involve building the half-sandwich complex from either larger cobalt carbonyl clusters or by modifying existing cyclopentadienyl (B1206354) cobalt complexes.

Synthesis from Dicobalt Octacarbonyl and Cyclopentadiene (B3395910)

The most common and commercially practiced synthesis of this compound involves the direct reaction of dicobalt octacarbonyl with freshly cracked cyclopentadiene. wikipedia.org This method was first reported in 1954. wikipedia.org The reaction proceeds with the cleavage of the cobalt-cobalt bond in the starting cluster and the displacement of four carbonyl ligands, along with the evolution of hydrogen gas. wikipedia.org

Reaction: Co₂(CO)₈ + 2 C₅H₆ → 2 (C₅H₅)Co(CO)₂ + H₂ + 4 CO wikipedia.org

This transformation is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane, under reflux conditions. The progress of the reaction can be monitored by the evolution of gases (H₂ and CO). The product is then isolated from the reaction mixture and purified by distillation under reduced pressure. ereztech.com

Synthesis via Carbonylation of Bis(cyclopentadienyl)cobalt

An alternative route to this compound starts from bis(cyclopentadienyl)cobalt, also known as cobaltocene (B1669278). This method involves the treatment of cobaltocene with carbon monoxide under high pressure and elevated temperatures. wikipedia.orgwikipedia.org In this process, one of the cyclopentadienyl rings is displaced by two carbonyl ligands to form the stable 18-electron dicarbonyl complex. wikipedia.org

Reaction: Co(C₅H₅)₂ + 2 CO → (C₅H₅)Co(CO)₂ + (C₅H₅) wikipedia.org

The reaction is typically conducted at temperatures around 130 °C with carbon monoxide pressures of approximately 500 psi (about 34.5 bar). wikipedia.org The displaced "C₅H₅" fragment is not typically isolated as a stable species. This method is less common for bulk synthesis compared to the dicobalt octacarbonyl route but provides a valid entry from a different cobalt precursor.

Synthesis of Labile Cyclopentadienylcobalt(I) Precatalysts from this compound

The carbonyl ligands in (C₅H₅)Co(CO)₂ are relatively stable, but they can be displaced to generate more reactive and catalytically active species. These derived complexes, often featuring labile alkene or phosphine (B1218219) ligands, are crucial precatalysts for a range of transformations, including cycloaddition reactions.

Bis(alkene)(η⁵-cyclopentadienyl)cobalt(I) Complexes by Ligand Exchange

The substitution of the two carbonyl ligands in (C₅H₅)Co(CO)₂ by two alkene molecules is a common strategy to generate highly reactive 16-electron or 18-electron cobalt(I) precatalysts. This ligand exchange is typically promoted by photochemical or thermal activation, which facilitates the dissociation of the strongly bound CO ligands. For instance, the synthesis of (η⁵-cyclopentadienyl)bis(ethylene)cobalt(I) can be achieved by irradiating a solution of (C₅H₅)Co(CO)₂ in the presence of ethylene (B1197577). The volatile carbon monoxide is released, and the ethylene molecules coordinate to the cobalt center.

General Reaction: (C₅H₅)Co(CO)₂ + 2 Alkene --(hν or Δ)--> (C₅H₅)Co(Alkene)₂ + 2 CO

These bis(alkene) complexes are valuable because the alkene ligands are much more easily displaced by other substrates (like alkynes) than carbonyl ligands, making them effective precatalysts. wikipedia.org

Bis(alkene)(η⁵-cyclopentadienyl)cobalt(I) Complexes by Reduction of Cobalt(II) Complexes

An alternative pathway to cyclopentadienylcobalt(I) bis(alkene) complexes involves the reduction of a suitable cobalt(II) precursor in the presence of the desired alkene. A well-documented example is the synthesis of the pentamethylcyclopentadienyl analogue, bis(η²-ethylene)(η⁵-pentamethylcyclopentadienyl)cobalt(I), which illustrates the general principle. The synthesis starts from a dimeric pentamethylcyclopentadienyl cobalt(II) chloride complex. nih.gov

This cobalt(II) dimer is reduced, for example, with a 1% sodium amalgam (Na/Hg) in a solvent like tetrahydrofuran (B95107) (THF) under an ethylene atmosphere. The reduction of Co(II) to Co(I) is accompanied by the coordination of the ethylene molecules present in the reaction mixture. nih.gov

Example Reaction: [Co₂(Cp)₂(μ-Cl)₂] + 2 Na(Hg) + 4 C₂H₄ → 2 (Cp)Co(C₂H₄)₂ + 2 NaCl + Hg (where Cp = η⁵-C₅(CH₃)₅)*

The reaction is typically stirred for a couple of hours, during which a color change from dark brown to red-orange indicates the formation of the product. nih.gov The final complex is then isolated by filtration and crystallization at low temperatures. nih.gov

Cyclopentadienylbis(triarylphosphine)cobalt(I) Complexes by Reduction of Cobalt(III) Complexes

The synthesis of cyclopentadienylbis(triarylphosphine)cobalt(I) complexes via the direct reduction of a corresponding cyclopentadienylcobalt(III) precursor is not a commonly reported or standard synthetic methodology in the reviewed chemical literature. While cobalt(III) complexes containing cyclopentadienyl and phosphine ligands are known, their use as direct precursors for the reductive synthesis of the target cobalt(I) species is not well-documented. Preparative routes to cyclopentadienylbis(triarylphosphine)cobalt(I) more typically involve the reduction of cobalt(II) precursors, such as cobaltocene, in the presence of the phosphine ligand.

Synthesis of Substituted Cyclopentadienyl Cobalt Analogues

The synthesis of analogues to this compound, (C₅H₅)Co(CO)₂, can be approached in two primary ways: by modifying the cyclopentadienyl (Cp) ligand prior to or during complexation, or by substituting the carbonyl ligands in the parent CpCo(CO)₂ complex. These strategies allow for the fine-tuning of the electronic and steric properties of the resulting complexes, influencing their reactivity and catalytic activity. researchgate.netjku.at The decoration of Cp ligands with various functional groups is a key synthetic strategy for developing new catalysts. researchgate.net

One major route involves the synthesis of cobalt(III)-cyclopentadienyl complexes from a suitable starting material like [CoCp(CO)I₂]. nih.gov This precursor can react with various bidentate N,N-heteroaromatic ligands (NN) and a phosphine ligand (PPh₃) to yield complexes with the general formula [CoCp(PPh₃)(NN)][(CF₃SO₃)₂]. nih.gov This method provides access to a family of cationic Co(III) half-sandwich complexes where the carbonyl groups have been replaced, and the cobalt center is oxidized. nih.gov

Another versatile approach is the cobalt-catalyzed intramolecular [3+2] cycloaddition of alkyne-tethered cyclopropenes. This method yields bicyclic systems that contain highly substituted cyclopentadienyl moieties bound to cobalt. acs.org The process is efficient, particularly when electron-withdrawing groups are present on the cyclopropene (B1174273) or alkyne, and provides a direct route to complex Cp-ligated cobalt structures. acs.org

Furthermore, functionalization of the Cp ring can be achieved prior to complexation. General industrial-scale processes exist for preparing substituted cyclopentadiene compounds, which can then be used to form metal complexes. google.com This allows for a wide range of substituents to be introduced onto the Cp ring.

Substitution of the carbonyl ligands in CpCo(CO)₂ is a common and effective method for generating a diverse array of derived complexes. jku.at The CO ligands can be sequentially replaced by other neutral ligands, such as phosphites, phosphoramidites, and olefins, often through photochemical or thermal methods. jku.atrsc.org For instance, reacting CpCo(CO)₂ with a phosphite (B83602) ligand like triisopropyl phosphite can substitute one CO ligand, which can then be exchanged for an olefin derivative, leading to mixed-ligand CpCo(I) precatalysts. jku.atrsc.org The stability and reactivity of these final complexes are highly dependent on the nature of the olefin and the electronic properties of the P-ligand. rsc.org

Table 1: Synthesis of Substituted Cyclopentadienyl Cobalt Analogues
Starting MaterialReagentsProduct TypeReference
[CoCp(CO)I₂]1. N,N-heteroaromatic bidentate ligand (e.g., 2,2′-bipyridine) 2. PPh₃ 3. AgOTfCationic Co(III) half-sandwich complex: [CoCp(PPh₃)(NN)]²⁺ nih.gov
Alkyne-tethered cyclopropenesLow-valent cobalt catalystBicyclic, highly substituted cyclopentadienyl cobalt complexes acs.org
CpCo(CO)₂1. Phosphite/Phosphoramidite (L¹) 2. Olefin (L²)Mixed-ligand CpCo(I) complex: CpCo(L¹)(L²) jku.atrsc.org
Substituted CyclopentadieneCobalt source (e.g., Co₂(CO)₈)Substituted Cp-ring cobalt dicarbonyl: (Cp-R)Co(CO)₂ researchgate.netgoogle.com

Oxidative Addition Routes to Dicarbonyl(η⁵-cyclopentadienyl)cobalt(I)

Oxidative addition is a fundamental reaction in organometallic chemistry where both the coordination number and the formal oxidation state of the metal center increase. wikipedia.org For dicarbonyl(η⁵-cyclopentadienyl)cobalt(I), or CpCo(CO)₂, the cobalt is in the +1 oxidation state. An oxidative addition reaction would typically increase its oxidation state to +3. youtube.comrsc.org This process involves the cleavage of a substrate bond, such as an R-X bond in an alkyl halide, and the formation of new bonds between the metal and the substrate fragments. wikipedia.org

The general reaction can be represented as: CpCo(CO)₂ + R-X → [CpCo(CO)₂(R)(X)]

However, the product is often unstable and may lose a CO ligand to form an 18-electron complex, [CpCo(CO)(R)(X)]. The feasibility and mechanism of oxidative addition depend on several factors, including the nature of the substrate and the electron density at the metal center. libretexts.org Three primary mechanisms are generally considered for oxidative addition: concerted, Sₙ2-type, and radical pathways. wikipedia.orglibretexts.org

Concerted Mechanism : This pathway is common for non-polar substrates like H₂ or molecules with C-H bonds. It involves a three-centered transition state, and the two new ligands are added in a cis configuration. youtube.comlibretexts.org

Sₙ2-type Mechanism : This mechanism is typical for polar, electrophilic substrates such as alkyl halides. wikipedia.org The metal center acts as a nucleophile, attacking the less electronegative atom (carbon) and displacing the halide, which then coordinates to the now more oxidized metal center. wikipedia.orglibretexts.org This pathway often results in inversion of stereochemistry at the carbon center.

Radical Mechanism : For some alkyl halides, the reaction may proceed through a radical chain or non-chain mechanism. This pathway involves single-electron transfer steps and the generation of organic radicals as intermediates. wikipedia.orgnih.gov

While direct, two-electron oxidative addition to CpCo(CO)₂ can be challenging, related transformations demonstrate this reactivity. For instance, placing cobalt in a strong ligand field, such as with a pincer ligand, facilitates two-electron oxidative addition chemistry. rsc.org In another example, the reduction of CpCo(CO)₂ with sodium yields a dinuclear radical anion, [Cp₂Co₂(CO)₂]⁻. This species readily reacts with alkyl halides (R-X) in an oxidative addition-like manner to form dialkyl complexes, [Cp₂Co₂(CO)₂R₂]. wikipedia.org This demonstrates that a more electron-rich cobalt center derived from CpCo(CO)₂ is highly susceptible to oxidative reactions with alkyl halides. The reactivity of alkyl halides in such additions typically follows the trend I > Br > Cl, consistent with C-X bond strength and leaving group ability. nih.gov

Table 2: Substrates and Mechanisms in Oxidative Addition to Cobalt Centers
Substrate (R-X)Cobalt ComplexObserved Mechanism/PathwayProduct TypeReference
Alkyl Halides (e.g., CH₃I)General Low-Valent Metal (M⁰, M⁺¹)Sₙ2-type or Radical[M(R)(X)] wikipedia.orglibretexts.org
Aryl Halides (Ar-X)Reduced Iron/Cobalt ComplexesConcerted or Radical[M(Ar)(X)] libretexts.orgnih.gov
Alkyl Halides (R-X)[Cp₂Co₂(CO)₂]⁻ (from CpCo(CO)₂)Radical/Anionic AttackDinuclear dialkyl complex: [Cp₂Co₂(CO)₂R₂] wikipedia.org
H₂, C-H bonds(PNP)Co-CH₃ConcertedHexacoordinate Co(III) Hydrides rsc.org

Reactivity and Ligand Exchange Processes of Dicarbonylcyclopentadienyl Cobalt

Carbon Monoxide Dissociation and Substitution Chemistry

The foundational reactivity of Dicarbonylcyclopentadienyl cobalt, abbreviated as CpCo(CO)₂, involves the dissociation of its carbon monoxide ligands. This step is crucial for generating a catalytically active species, as it creates a vacant coordination site on the cobalt center. mdpi.com The substitution of CO is often initiated by thermal or photochemical methods, as the complex can be moderately inert under standard conditions. mdpi.com

This dissociation is the initial step in many catalytic cycles, such as the cyclotrimerization of alkynes. wikipedia.org The lability of the CO ligands can be influenced by the electronic properties of the cyclopentadienyl (B1206354) ring. For instance, the substitution of a CO ligand is significantly faster in acetylcyclopentadienyl dicarbonyl cobalt(I) compared to the unsubstituted CpCo(CO)₂. A kinetic study on the reaction with bis(1,3-dimethylimidazolin-2-ylidene) revealed the following rate difference:

ComplexRelative Rate of CO Substitution (at 95°C in toluene)
(η⁵-C₅H₅)Co(CO)₂1
(η⁵-C₅H₄COMe)Co(CO)₂15

This demonstrates that electron-withdrawing groups on the Cp ring can accelerate the rate of CO ligand replacement. nih.gov The substitution process can also be achieved with various donor ligands, such as phosphines, which readily displace a carbonyl group to form stable substituted complexes. wikipedia.org

Formation of Metal-Alkyne Complexes via Carbonyl Ligand Displacement

A prominent reaction of CpCo(CO)₂ is its use in catalyzing the [2+2+2] cycloaddition of alkynes to form substituted benzenes. wikipedia.orgresearchgate.net This process is initiated by the displacement of CO ligands by alkyne molecules. The catalytic cycle begins with the dissociation of at least one CO ligand, allowing for the coordination of two alkyne units to form a bis(alkyne) intermediate. wikipedia.org

The general reaction is as follows: CpCo(CO)₂ + 2 R₂C₂ → CpCo(R₂C₂)₂ + 2 CO wikipedia.org

While the initial monoalkyne complex, CpCo(CO)(R¹C₂R²), has not been isolated, its more stable phosphine-substituted analogues can be synthesized, illustrating the stepwise nature of the ligand displacement. wikipedia.org The reaction with highly hindered alkynes like diphenylacetylene (B1204595) can lead to the formation of cobalt-cyclopentadienone complexes, CpCo(η⁴-C₄[Ph]₄CO), alongside the expected cyclotrimerization products.

Ligand Exchange with Phosphines and Other Donor Ligands

The carbonyl ligands in CpCo(CO)₂ can be readily exchanged for other donor ligands, particularly phosphines (PR₃). This substitution reaction is a fundamental method for modifying the electronic and steric properties of the cobalt center, thereby fine-tuning its catalytic activity. The reaction proceeds with the loss of one CO molecule to form a monosubstituted product. wikipedia.org

General Reaction Scheme: CpCo(CO)₂ + PR₃ → CpCo(CO)(PR₃) + CO wikipedia.org

These phosphine-substituted complexes, such as CpCo(PPh₃)(R₂C₂), are often more stable than their dicarbonyl precursors and can be isolated and characterized. wikipedia.org Beyond simple phosphines, other donor ligands like bidentate phosphines and N-heterocyclic carbenes can also displace the CO ligands, leading to a diverse family of CpCo complexes with varied reactivity. nih.gov For example, the reaction with bis(1,3-dimethylimidazolin-2-ylidene) yields the monosubstituted product (η⁵-Cp′)Co(CO)[C(NMe)CH₂CH₂(NMe)]. nih.gov

Reductive Transformations and Formation of Dinuclear Cobalt Species

CpCo(CO)₂ can undergo reductive transformations to generate anionic, dinuclear cobalt species. The reduction with an alkali metal, such as sodium, does not lead to a simple monomeric anion but instead yields a dinuclear radical anion, [Cp₂Co₂(CO)₂]⁻. wikipedia.org This species is a key intermediate for further synthetic applications.

Reduction Reaction: CpCo(CO)₂ + Na → [Cp₂Co₂(CO)₂]⁻Na⁺

This dinuclear complex is characterized by having two cyclopentadienyl cobalt units linked together, with bridging carbonyl ligands. The formation of such dinuclear species is a recurring motif in the chemistry of metal carbonyls and is crucial for subsequent reactions, such as those with alkyl halides. wikipedia.org

Reactions with Alkyl Halides Leading to Dialkyl Cobalt Complexes

The dinuclear radical anion, [Cp₂Co₂(CO)₂]⁻, formed from the reduction of CpCo(CO)₂, is a potent nucleophile that readily reacts with alkyl halides (RX). This reaction results in the formation of neutral dialkyl dinuclear complexes, [Cp₂Co₂(CO)₂R₂]. wikipedia.org

Alkylation Reaction: [Cp₂Co₂(CO)₂]⁻ + RX → [Cp₂Co₂(CO)₂R₂] + X⁻

This transformation is significant as it allows for the formation of cobalt-carbon σ-bonds. The resulting dialkyl complexes are themselves useful intermediates. For instance, they can undergo carbonylation reactions to produce ketones, a process that regenerates the starting CpCo(CO)₂ complex, demonstrating a potential catalytic cycle. wikipedia.org

Reactivity with Azides for the Synthesis of Tetrazene Cobalt Complexes

This compound reacts with organic azides, particularly aryl azides, to form tetrazene cobalt complexes. researchgate.net These reactions are typically performed thermally and result in the formation of a metallacycle where the cobalt atom is incorporated into a five-membered ring with four nitrogen atoms. researchgate.net

The synthesis is generally believed to proceed through the initial formation of a metal-nitrene intermediate with the elimination of N₂. This is followed by a cycloaddition with a second molecule of the azide. researchgate.net While CpCo(CO)₂ is a traditional starting material for these syntheses, it has been noted that complexes with more labile ligands, such as cyclooctadiene(cyclopentadienyl)cobalt(I), can be superior precursors due to the easier displacement of the ligand compared to the strong-field CO ligands. researchgate.net

Reactions with Polysilacycloalkynes

Currently, there is a notable absence of published research detailing the specific reactions between this compound, CpCo(CO)₂, and polysilacycloalkynes. Comprehensive searches of chemical literature and research databases have not yielded specific examples or detailed studies of this particular interaction.

While this compound is well-known for its role in mediating the cyclotrimerization of alkynes, this reactivity has been predominantly explored with carbon-based alkyne substrates. The introduction of multiple silicon atoms within a cyclic alkyne framework presents a unique chemical environment. The electronic and steric properties of such polysilacycloalkynes would be substantially different from their all-carbon analogues, likely influencing their coordination to the cobalt center and subsequent reactivity.

Hypothetically, the reaction of CpCo(CO)₂ with a polysilacycloalkyne could proceed through initial dissociation of a carbonyl ligand, followed by coordination of the alkyne's triple bond to the cobalt center. However, the presence of silicon atoms in the ring could lead to alternative reaction pathways, such as Si-C bond activation or the formation of novel metallacycles incorporating both cobalt and silicon. Without experimental data, any discussion of potential products or reaction mechanisms remains speculative.

Further research in this area would be necessary to elucidate the behavior of this compound in the presence of these specialized organosilicon compounds and to determine if stable cobalt-silicon containing complexes can be formed or if catalytic transformations are induced.

Catalytic Applications of Dicarbonylcyclopentadienyl Cobalt and Its Derivatives

Cobalt-Mediated [2+2+2] Cycloaddition Reactions (Vollhardt Reaction)

The cobalt-mediated [2+2+2] cycloaddition, often referred to as the Vollhardt reaction, is a cornerstone of modern synthetic organic chemistry. scispace.com This reaction typically involves the use of CpCo(CO)₂ as a catalyst to assemble three unsaturated molecules into a six-membered ring. uoi.grscispace.com The general mechanism is believed to involve the initial dissociation of CO ligands from the cobalt center, allowing for the coordination of two alkyne units to form a dialkyne cobalt intermediate. This intermediate then undergoes oxidative coupling to generate a cobaltacyclopentadiene. Subsequent coordination of a third unsaturated partner (the dienophile) and insertion into a cobalt-carbon bond leads to a cobaltacycloheptatriene intermediate, which then reductively eliminates to furnish the aromatic or hydroaromatic product and regenerate the active cobalt catalyst. scispace.comkaust.edu.sa

One of the most fundamental applications of CpCo(CO)₂ is the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. researchgate.netscbt.comkrackeler.com This reaction provides a direct route to polysubstituted aromatic rings, which are important structural motifs in many natural products and functional materials. nih.gov The reaction can be performed with both terminal and internal alkynes, although the regioselectivity can be an issue when unsymmetrical alkynes are used, often leading to mixtures of 1,2,4- and 1,3,5-trisubstituted isomers. researchgate.netnih.gov For instance, the cyclotrimerization of phenylacetylene (B144264) catalyzed by CpCo(CO)₂ yields a mixture of 1,2,4- and 1,3,5-triphenylbenzene. researchgate.net

The reaction conditions for alkyne cyclotrimerization can influence the product distribution and yield. While thermal conditions are common, visible light irradiation has also been employed to promote the reaction, particularly for the synthesis of macrocyclic aromatic compounds. scispace.comkaust.edu.sa

Table 1: Examples of CpCo(CO)₂-Catalyzed Alkyne Cyclotrimerization

Alkyne SubstrateProduct(s)Catalyst SystemConditionsYield (%)Reference
Phenylacetylene1,2,4- and 1,3,5-TriphenylbenzeneCpCo(CO)₂scCO₂, 150 °C70 researchgate.net
Propyne1,2,4- and 1,3,5-TrimethylbenzeneCpCo(CO)₂Neat, hv- scispace.com
1-HexyneMixture of cobalt complexesCpCo(CO)₂scCO₂Low researchgate.net
Diphenylacetylene (B1204595)HexaphenylbenzeneCpCo(CO)₂Organic solvent- researchgate.net

scCO₂: supercritical carbon dioxide; hv: visible light irradiation.

The versatility of the cobalt-mediated [2+2+2] cycloaddition extends to the cocyclization of alkynes with alkenes, providing a powerful method for the synthesis of substituted cyclohexadienes. uwindsor.ca In this variation, two alkyne molecules and one alkene molecule are assembled to form a partially saturated six-membered ring. This transformation is highly valuable for the construction of complex polycyclic systems, as the resulting cyclohexadiene moiety can undergo further chemical modifications.

The reaction generally proceeds with good chemo- and regioselectivity, particularly in intramolecular versions where the alkyne and alkene functionalities are tethered within the same molecule. uwindsor.ca This approach has been successfully applied to the synthesis of various natural products and theoretically interesting molecules.

A significant extension of the Vollhardt reaction is the cocyclization of two alkyne molecules with a nitrile to afford substituted pyridines. researchgate.netrsc.org This method offers a highly efficient and atom-economical route to the pyridine (B92270) core, a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.orgmdpi.com The reaction is catalyzed by CpCo(CO)₂ and its derivatives and can accommodate a wide range of functionalized alkynes and nitriles. researchgate.netresearchgate.net

The regioselectivity of the pyridine formation can often be controlled by the steric and electronic properties of the substituents on both the alkyne and the nitrile. rsc.org For instance, the use of bulky nitriles can favor the formation of a specific regioisomer. rsc.org This reaction has proven to be particularly useful for the synthesis of complex, polysubstituted pyridines that would be challenging to access through traditional methods.

Table 2: CpCo(CO)₂-Catalyzed Pyridine Synthesis

AlkyneNitrileProductCatalystYield (%)Reference
AcetyleneAcetonitrile2,6-LutidineCpCo(CO)₂- wikipedia.org
PhenylacetyleneBenzonitrile2,4,6-TriphenylpyridineCpCo(CO)₂- wikipedia.org
α,ω-DiynesVarious nitrilesPyridinophanesCpCo(CO)₂Moderate to good arkat-usa.org

Dicarbonylcyclopentadienyl cobalt(I) has been shown to mediate the [2+2+2] cyclization of allenediynes, leading to the formation of complex tricyclic systems. krackeler.comsigmaaldrich.comcymitquimica.com This intramolecular transformation involves the coupling of an allene (B1206475) with two alkyne functionalities tethered within the same molecule. The reaction proceeds through a cascade of bond formations, efficiently constructing a compact and highly functionalized tricyclic core in a single step. This methodology provides access to unique molecular architectures that are of interest in materials science and medicinal chemistry.

The intramolecular version of the cobalt-mediated [2+2+2] cycloaddition is a particularly powerful tool for the synthesis of polycyclic and sterically congested molecules. acs.orgacs.org By tethering the three unsaturated units (alkynes, alkenes, or nitriles) together, issues of regioselectivity and chemoselectivity often encountered in intermolecular reactions can be effectively controlled. uwindsor.ca This strategy allows for the construction of complex fused and bridged ring systems with high efficiency and stereoselectivity. acs.org

A wide variety of diynes, enynes, and other polyunsaturated substrates have been successfully employed in intramolecular [2+2+2] cycloadditions catalyzed by CpCo(CO)₂. uoi.gruwindsor.ca This approach has been instrumental in the total synthesis of numerous natural products, including steroids and alkaloids. uwindsor.ca

Achieving stereocontrol in the [2+2+2] cycloaddition is crucial for the synthesis of enantiomerically pure complex molecules. Diastereoselective control in cobalt-mediated cycloadditions has been successfully achieved through various strategies. acs.org One common approach involves the use of chiral auxiliaries attached to the unsaturated precursor. These chiral groups can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer.

Another strategy involves the use of chiral ligands on the cobalt catalyst, although this has been met with varying degrees of success. More recently, the use of chiral phosphine (B1218219) oxides as substituents on the unsaturated starting materials has shown promise in inducing diastereoselectivity. nih.gov For example, in the cyclization of chiral enediyne phosphine oxides, diastereoselectivities of up to 74% have been reported, representing a significant advancement in the asymmetric synthesis of polycyclic compounds via this methodology. acs.orgnih.gov The observed selectivity is often dependent on the position of the chiral directing group within the molecule. nih.gov

Visible Light-Induced this compound Mediated Cycloadditions

The [2+2+2] cycloaddition reaction, a powerful method for synthesizing six-membered rings, has been notably catalyzed by this compound (CpCo(CO)₂). While traditionally requiring thermal or UV-photolytic conditions, research has demonstrated that these cycloadditions can be promoted by visible light. scispace.comuwindsor.ca This method provides a milder alternative for constructing complex carbocyclic and heterocyclic frameworks.

The process is particularly effective for the intramolecular cyclization of triynes. For instance, silicon-tethered triynes undergo cyclization in the presence of a catalytic amount (5 mol%) of CpCo(CO)₂ under refluxing conditions with visible light irradiation. uwindsor.ca This approach has been successful in producing benzannulated macrocyclic ethers and other complex polycyclic systems. rsc.org The reaction mechanism is believed to involve the initial photochemical dissociation of one or both carbonyl ligands from the cobalt center. This generates a highly reactive 'CpCo' species that coordinates with the alkyne moieties of the substrate. Subsequent oxidative coupling forms a cobaltacyclopentadiene intermediate, which then undergoes an intramolecular Diels-Alder-type reaction with the remaining alkyne to form the final tricyclic product. uni-konstanz.de This visible-light-mediated approach avoids the need for stoichiometric metal reagents and often proceeds with high chemo- and regioselectivity. uni-konstanz.de

Hydroacylation Catalysis

Cobalt complexes, including derivatives of CpCo(CO)₂, have emerged as effective catalysts for hydroacylation reactions, which involve the addition of a C-H bond from an aldehyde across an unsaturated C-C bond. These reactions provide an atom-economical route to ketones.

A key example of this catalysis involves the use of the pentamethylcyclopentadienyl cobalt(I) derivative, [Cp*Co(I)(vinylsilane)₂]. scispace.comnih.gov This complex catalyzes the anti-Markovnikov addition of various alkyl aldehydes to vinylsilanes under mild conditions. acs.org The reaction exhibits high selectivity and tolerance for a range of functional groups on the aldehyde component.

Mechanistic studies have provided significant insight into the catalytic cycle. The CpCo(I) bis(olefin) complex is the catalyst precursor. The cycle involves two primary resting states that are in equilibrium: the initial bis(olefin) complex and a bis(alkyl) carbonyl complex, [CpCo(CO)(R)(R')]. acs.org The turnover-limiting step has been identified as the reductive elimination of the ketone product from this intermediate. acs.org The reaction is sensitive to the structure of the substrates, which influences the balance between the resting states. A primary pathway for catalyst deactivation is the decarbonylation of the active intermediate to form inactive dimeric cobalt species. acs.org

Table 1: Intermolecular Hydroacylation of Alkenes with Aldehydes Catalyzed by a Cp*Co(I) Complex This table is interactive. You can sort and filter the data.

Aldehyde Substrate Vinylsilane Product Yield (%)
Cyclohexanecarboxaldehyde Trimethylvinylsilane 1-Cyclohexyl-3-(trimethylsilyl)propan-1-one 85
Pivalaldehyde Trimethylvinylsilane 4,4-Dimethyl-1-(trimethylsilyl)pentan-3-one 90
Ferrocenecarboxaldehyde Trimethylvinylsilane 1-Ferrocenyl-3-(trimethylsilyl)propan-1-one 75
Butanal Trimethylvinylsilane 1-(Trimethylsilyl)heptan-3-one 82

Data derived from mechanistic studies on CpCo(I) catalyzed hydroacylation.* acs.org

The intramolecular hydroacylation of alkenes provides an efficient pathway to cyclic ketones. While low-valent cobalt complexes paired with chiral diphosphine ligands are known to catalyze these reactions effectively, specific examples detailing the use of this compound or its direct Cp* derivatives are less common in the literature compared to their intermolecular counterparts. scispace.com

Theoretical studies using Density Functional Theory (DFT) have explored the mechanisms of cobalt(I)-catalyzed enantioselective intramolecular hydroacylation of alkenes. mdpi.com For the hydroacylation of 2-alkenylbenzaldehydes catalyzed by a cobalt(I) complex with a chiral BDPP ligand, reductive elimination is the rate-determining step, while the chirality-limiting step is hydrogen migration. The calculations indicate that this process is energetically favorable, leading to the formation of indanone derivatives. mdpi.com

Catalytic Epoxide Opening Reactions

Information regarding the use of this compound or its derivatives for catalytic epoxide opening reactions is not available in the reviewed scientific literature. While other cobalt complexes, such as those involving salen ligands or vitamin B12, are known to catalyze such transformations, this specific application does not appear to be a documented use for CpCo(CO)₂-based catalysts. researchgate.net

Dehydrative Direct C-H Allylation with Allylic Alcohols

Cationic pentamethylcyclopentadienyl cobalt(III) ([Cp*Co(III)]) complexes have been shown to be uniquely effective catalysts for the direct dehydrative C-H allylation of heterocycles with non-activated allylic alcohols. bohrium.com This reaction represents a significant advance in C-H functionalization, as it uses readily available allylic alcohols as allylating agents and releases water as the only byproduct.

The [CpCo(III)] catalyst promotes the C2-allylation of N-pyridyl- and N-pyrimidinyl-substituted indoles, pyrroles, and phenyl-pyrazoles in good yields. A key feature of this catalytic system is its high selectivity. The reaction proceeds with high γ-selectivity, meaning the C-C bond forms at the more substituted carbon of the allyl group, and high C2-selectivity on the indole (B1671886) ring system. This selectivity indicates a mechanism involving directing-group-assisted C-H metalation. bohrium.com DFT calculations support a pathway of C-H metalation followed by insertion of the C-C double bond and a subsequent β-hydroxide elimination, a step favored by the [CpCo(III)] catalyst over the more common β-hydride elimination. bohrium.com

Table 2: [Cp*Co(III)]-Catalyzed Dehydrative C-H Allylation of Heterocycles This table is interactive. You can sort and filter the data.

Heterocycle Substrate Allylic Alcohol Product Yield (%)
1-(Pyridin-2-yl)-1H-indole Allyl alcohol 2-Allyl-1-(pyridin-2-yl)-1H-indole 85
1-Methyl-2-phenyl-1H-indole Cinnamyl alcohol 2-(1,3-Diphenylallyl)-1-methyl-1H-indole 76
1-(Pyrimidin-2-yl)-1H-pyrrole Allyl alcohol 2-Allyl-1-(pyrimidin-2-yl)-1H-pyrrole 68
1-Phenyl-3-(pyridin-2-yl)-1H-pyrazole Allyl alcohol 5-Allyl-1-phenyl-3-(pyridin-2-yl)-1H-pyrazole 71

Data sourced from research on dehydrative C-H allylation with CpCo(III) catalysts.* bohrium.com

Heck-Type Reactions Catalyzed by Cobalt Complexes

While cobalt complexes are known to catalyze Heck-type reactions, the scientific literature does not provide evidence for the use of this compound (CpCo(CO)₂) or its derivatives in this capacity. Studies on cobalt-catalyzed Heck reactions typically report the use of other cobalt sources, such as cobalt(II) salts combined with phosphine ligands or cobalt nanoparticles. For related reactions, such as the Pauson-Khand reaction, it has been noted that CpCo(CO)₂ is ineffective, suggesting that the cyclopentadienyl (B1206354) ligand system may not be suitable for the mechanistic steps involved in Heck-type transformations. nih.gov

Mechanistic Investigations of Dicarbonylcyclopentadienyl Cobalt Catalyzed Reactions

Initial Ligand Dissociation and Active Species Generation

The journey of a dicarbonylcyclopentadienyl cobalt-catalyzed reaction commences with the generation of a catalytically active species. The precatalyst, (C₅H₅)Co(CO)₂, is an 18-electron complex and is therefore coordinatively saturated and unreactive. wikipedia.org To initiate catalysis, it must first shed a ligand to create a vacant coordination site, allowing for the binding of substrate molecules. wikipedia.org

This initial step typically involves the dissociation of one of the two carbonyl (CO) ligands. wikipedia.org This process can be induced by either thermal or photochemical means. rsc.org The loss of a CO ligand results in the formation of a highly reactive, coordinatively unsaturated 16-electron species, the monocarbonyl complex [(C₅H₅)Co(CO)]. This species is the primary active catalyst that enters the catalytic cycle.

The dissociation of the CO ligand is a critical activation step, as the resulting vacant site on the cobalt center is essential for the coordination of incoming reactant molecules, such as alkynes or alkenes, thereby initiating the sequence of events that leads to product formation. rsc.orgwikipedia.org

Formation and Reactivity of Cobaltacyclopentadiene Intermediates

Following the generation of the active [(C₅H₅)Co(CO)] species, the catalytic cycle for reactions such as alkyne cyclotrimerization proceeds with the coordination of two alkyne molecules. This is followed by a crucial oxidative coupling step, where the two alkyne units are joined together with the cobalt atom to form a five-membered ring structure known as a cobaltacyclopentadiene. rsc.orgacs.org

These cobaltacyclopentadiene intermediates are not merely theoretical constructs; in many cases, they have been isolated and characterized, providing invaluable insights into the reaction mechanism. researchgate.netresearchgate.net The formation of this metallacycle is a pivotal moment in the catalytic cycle, as its subsequent reactivity dictates the final outcome of the reaction. The cobaltacyclopentadiene can react with a third unsaturated molecule, such as another alkyne or a nitrile, to form substituted benzenes or pyridines, respectively. wikipedia.orgresearchgate.netresearchgate.net

The stability and reactivity of the cobaltacyclopentadiene intermediate are influenced by the nature of the substituents on the original alkyne molecules. These factors can affect the regioselectivity of the subsequent insertion step, leading to the preferential formation of one isomer over another in the final product.

Progression to Metallacycloheptatriene Intermediates

When the third coupling partner in a [2+2+2] cycloaddition is an alkene instead of an alkyne, the reaction pathway can diverge to include a seven-membered metallacyclic intermediate. After the formation of the cobaltacyclopentadiene, the coordinated alkene can insert into one of the cobalt-carbon sigma bonds of the metallacycle. acs.org

Elucidation of Oxidative Addition and Reductive Elimination Pathways

The concepts of oxidative addition and reductive elimination are fundamental to understanding the catalytic cycles involving this compound. wikipedia.orglibretexts.orgyoutube.com Oxidative addition is a process where the metal center's oxidation state and coordination number increase. wikipedia.org In the context of cobalt-catalyzed cycloadditions, the formation of the cobaltacyclopentadiene from the cobalt(I) precursor and two alkyne molecules can be viewed as an oxidative addition process, where the cobalt center formally changes its oxidation state. rsc.org

Conversely, reductive elimination is the microscopic reverse of oxidative addition, resulting in a decrease in the metal's oxidation state and coordination number as a new bond is formed between two ligands, which are then expelled from the metal's coordination sphere. wikipedia.orglibretexts.org This step is often the final stage of the catalytic cycle, where the desired organic product is released from the cobalt center, and the catalyst is regenerated for subsequent turnovers. For instance, in alkyne cyclotrimerization, the reductive elimination from a cobalt complex containing the newly formed arene ligand liberates the aromatic product and regenerates the active cobalt catalyst. rsc.org

Examination of Single Electron Transfer (SET) Mechanisms in Cobalt Catalysis

While many reactions catalyzed by this compound are believed to proceed through concerted, two-electron pathways, the involvement of single electron transfer (SET) mechanisms has also been proposed and investigated, particularly in the context of cross-coupling reactions. nih.govnih.gov

In some instances, the catalytic cycle may be initiated by the transfer of a single electron from an external source, such as an electrode in an electrochemical reaction or a chemical reductant, to the cobalt complex or the substrate. nih.gov This can lead to the formation of radical or radical-anion intermediates that propagate the reaction through a chain mechanism.

Furthermore, in dual catalytic systems that combine a cobalt catalyst with a photocatalyst, SET can play a crucial role. The photoexcited photocatalyst can transfer an electron to the cobalt complex, generating a reduced and highly reactive cobalt species that can then participate in the catalytic cycle. nih.gov These SET pathways offer alternative mechanistic routes for cobalt-catalyzed transformations, expanding the scope of reactions that can be achieved.

Kinetic and Spectroscopic Studies of Catalytic Cycles

To gain a deeper understanding of the intricate steps involved in this compound-catalyzed reactions, a variety of kinetic and spectroscopic techniques are employed. In situ infrared (IR) spectroscopy is a particularly powerful tool for monitoring the progress of these reactions in real-time. nih.gov The carbonyl ligands on the cobalt complex have strong and distinct IR stretching frequencies (for CpCo(CO)₂, these are observed at 2030 and 1960 cm⁻¹), which are sensitive to changes in the metal's coordination environment. wikipedia.org By observing the appearance and disappearance of different carbonyl-containing species, researchers can identify reaction intermediates and gain insights into the kinetics of their formation and consumption.

Kinetic studies, which measure the rate of the reaction as a function of the concentration of the catalyst, substrates, and other additives, provide crucial information about the rate-determining step of the catalytic cycle. nih.gov These studies can help to elucidate the composition of the transition state and guide the optimization of reaction conditions.

In addition to IR spectroscopy and kinetic analysis, other techniques such as UV-Vis spectroscopy and X-ray crystallography have been instrumental in isolating and characterizing key cobalt(I) intermediates that are proposed to be the active species in these catalytic cycles. nsf.gov

Influence of Ligand Steric and Electronic Parameters on Catalytic Activity and Selectivity

The cyclopentadienyl (B1206354) (Cp) and carbonyl (CO) ligands are not the only players that influence the catalytic behavior of this compound. The introduction of other ancillary ligands, often by substitution of one of the CO ligands, can have a profound impact on the catalyst's activity and selectivity. acs.orgnih.gov

The steric and electronic properties of these ancillary ligands can be systematically varied to fine-tune the performance of the catalyst. For example, the use of bulky phosphine (B1218219) ligands can influence the regioselectivity of cycloaddition reactions by sterically directing the approach of incoming substrates. nih.gov The electronic nature of the phosphine ligand can also affect the electron density at the cobalt center, thereby modulating its reactivity.

Furthermore, modifications to the cyclopentadienyl ring itself, such as the introduction of electron-donating or electron-withdrawing substituents, can alter the electronic properties of the cobalt center and, consequently, its catalytic activity. acs.org The use of different bisphosphine ligands, such as dppe, Binap, or dppf, has been shown to have a variable impact on the yield of cycloaddition products, highlighting the subtle yet significant role that ligand design plays in optimizing these catalytic systems. acs.org

Spectroscopic and Structural Elucidation of this compound

This compound, with the chemical formula (C₅H₅)Co(CO)₂, is an organocobalt compound that serves as a significant precursor and catalyst in organometallic chemistry. ereztech.comwikipedia.org A thorough understanding of its electronic and molecular structure is crucial for its application. This article details the various spectroscopic and crystallographic techniques used to characterize this half-sandwich complex. wikipedia.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and bonding characteristics of dicarbonylcyclopentadienyl cobalt (CpCo(CO)₂). DFT calculations have been instrumental in understanding the photodissociation dynamics of this complex. For instance, the absorption band observed between 210–240 nm has been characterized as a metal-to-ligand charge transfer (MLCT) from the cobalt center to the cyclopentadienyl (B1206354) (Cp) ligand. acs.org This assignment is crucial for interpreting the photochemical behavior of the molecule.

Further DFT studies have explored the electronic structures and potential energy curves associated with the photoinduced loss of carbon monoxide (CO) ligands from both CpCo(CO)₂ and the resulting CpCoCO fragment. acs.org These calculations support experimental findings from ion imaging studies and are essential for understanding the stepwise dissociation process. acs.org

The nature of the bonding in CpCo(CO)₂ has also been a subject of theoretical investigation. The compound features a cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands attached to the cobalt atom. wikipedia.org DFT calculations on related cobalt complexes have been used to analyze the degree of covalent versus ionic character in metal-ligand bonds, a concept that is also central to understanding the stability and reactivity of CpCo(CO)₂. acs.org For example, in studies of cobalt complexes with other ligands, Natural Bond Orbital (NBO) analysis has been employed to determine the charge distribution and the nature of the frontier molecular orbitals, which are key to understanding the bonding. acs.org

Moreover, the interaction of CpCo(CO)₂ with other materials has been modeled using DFT. The calculated structures and relative energies of CpCo(CO)₂ fragments chemisorbed on Metal-Organic Frameworks (MOFs) provide insight into the initial stages of catalyst immobilization and the potential for creating single-site catalysts. researchgate.net

Table 1: Key Applications of DFT in the Study of this compound

Studied PropertyKey FindingsReferences
Photodissociation DynamicsCharacterization of the MLCT band (210–240 nm) as Co to Cp charge transfer. acs.org acs.org
Electronic StructureDetermination of electronic structures and potential energy curves for CO loss. acs.org acs.org
Bonding in Adsorbed SpeciesCalculation of structures and relative energies of CpCo(CO)₂ on MOFs. researchgate.net researchgate.net

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

DFT calculations have been employed to investigate the detailed mechanism of such cyclotrimerization reactions. For example, in the cyclotrimerization of a diyne with benzonitrile, three alternative catalytic cycles were examined, with the favored mechanism proceeding through an intramolecular metal-assisted [4+2] cycloaddition.

Beyond cyclotrimerizations, theoretical studies have shed light on other reactions involving CpCo(CO)₂. The photodissociation of CpCo(CO)₂ to sequentially lose its two CO ligands represents a fundamental reaction of this complex. Theoretical modeling of this process has helped to interpret experimental observations by providing potential energy surfaces for the dissociation of both the first and second CO ligands. acs.org

Furthermore, preliminary DFT and experimental studies have provided valuable information on the mechanistic details of cobalt-catalyzed intramolecular (3+2) cycloadditions of alkyne-tethered cyclopropenes. acs.org These studies help to rationalize the advantages of using cobalt catalysts over their rhodium counterparts for specific transformations. acs.org

Analysis of Molecular Orbitals, Bond Dissociation Energies, and Reactivity Descriptors

The analysis of molecular orbitals (MOs), bond dissociation energies (BDEs), and various reactivity descriptors provides a quantitative framework for understanding and predicting the chemical behavior of CpCo(CO)₂. While comprehensive MO diagrams for CpCo(CO)₂ are complex, the frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity towards electrophiles and nucleophiles, respectively.

A significant contribution to understanding the energetics of this complex comes from experimental studies that have determined the bond dissociation energies for the cobalt-carbonyl bonds in the cation, CpCo(CO)₂⁺. Using photoelectron photoion coincidence (PEPICO) spectroscopy, the first Co-CO bond energy in CpCo(CO)₂⁺ was measured to be 1.53 ± 0.02 eV (148.1 ± 2 kJ/mol). acs.org The second Co-CO bond energy, corresponding to the dissociation of CO from CpCoCO⁺, was found to be 1.50 ± 0.02 eV (144.8 ± 2 kJ/mol). acs.org These values provide crucial thermochemical data for the sequential loss of CO ligands from the ionized complex.

Table 2: Experimental Bond Dissociation Energies in the this compound Cation

BondBond Dissociation Energy (eV)Bond Dissociation Energy (kJ/mol)Reference
[Cp(CO)Co-CO]⁺1.53 ± 0.02148.1 ± 2 acs.org
[CpCo-CO]⁺1.50 ± 0.02144.8 ± 2 acs.org

While these experimental values are for the cation, theoretical calculations are essential for determining the BDEs in the neutral CpCo(CO)₂ molecule. Such calculations, often performed using DFT, are critical for understanding the initial CO dissociation step in many catalytic reactions. wikipedia.org

Reactivity descriptors, which are also derived from computational methods, offer further insights. Quantities such as electronegativity, hardness, and the Fukui function can be calculated to predict the most likely sites for nucleophilic or electrophilic attack, thereby rationalizing the observed regioselectivity in reactions involving CpCo(CO)₂.

Prediction of Redox Potentials and Excited-State Properties

The redox behavior of CpCo(CO)₂ is a key aspect of its chemistry, particularly in the context of its use in catalysis and electrochemistry. The prediction of redox potentials through computational methods allows for an a priori assessment of the feasibility of electron transfer processes. Theoretical approaches to predicting redox potentials typically involve calculating the energy difference between the neutral molecule and its reduced or oxidized form. rowansci.com

The voltammetric oxidation of CpCo(CO)₂ has been investigated in various organic solvents. researchgate.net These studies reveal that the electrochemical behavior is highly dependent on the solvent's polarity and donor strength. In weakly-donating solvents, the initially formed 17-electron cation, [CpCo(CO)₂]⁺, is proposed to undergo a "radical-substrate" dimerization with neutral CpCo(CO)₂. researchgate.net However, in strongly donating solvents like tetrahydrofuran (B95107) (THF), this coupling reaction is suppressed due to the rapid formation of solvated species. researchgate.net These experimental findings provide a benchmark for theoretical models aimed at predicting the redox potentials and subsequent reaction pathways of CpCo(CO)₂ in different solvent environments.

The excited-state properties of CpCo(CO)₂ are fundamental to understanding its photochemistry. As mentioned earlier, DFT calculations have been employed to characterize the metal-to-ligand charge transfer (MLCT) band in the UV-visible spectrum of CpCo(CO)₂. acs.org This theoretical work is crucial for interpreting the primary photochemical event, which is the absorption of a photon and the promotion of an electron to an excited state. The nature of this excited state dictates the subsequent photochemical reactions, such as the dissociation of CO ligands. acs.org Further theoretical investigations into the excited-state manifold, including the calculation of excited-state energies, geometries, and lifetimes, would provide a more complete picture of the photophysics and photochemistry of this important organometallic compound.

Applications in Materials Science and Advanced Chemical Transformations

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD)

Dicarbonylcyclopentadienyl cobalt is a well-regarded precursor for both Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), processes used to create thin films for applications such as semiconductor devices. google.comgoogle.com Its advantages over other cobalt precursors, like dicobalt octacarbonyl or cobaltocene (B1669278), include its liquid state at room temperature, high vapor pressure, and greater thermal stability, which reduces the risk of premature decomposition before it reaches the substrate surface. jkps.or.kr These characteristics allow for precise control over the deposition of uniform and continuous thin films. google.comjkps.or.kr

The compound is effectively used in Remote Plasma Atomic Layer Deposition (RPALD) to produce high-quality metallic cobalt films. jkps.or.krjkps.or.kr In this process, this compound is introduced into a reactor with a reactant plasma, such as hydrogen (H₂), to deposit the film layer by layer. jkps.or.krresearchgate.net

Research has identified a stable process window for depositing cobalt films between 125 and 175 °C. jkps.or.krresearchgate.net Within this temperature range, a consistent growth rate of approximately 1.1 to 1.2 Ångstroms per cycle is achieved. researchgate.net The use of an H₂ plasma is crucial for minimizing impurities; films produced under optimized conditions at a plasma power of 300 W show low carbon (around 7 at.%) and oxygen (below 1 at.%) content. jkps.or.krjkps.or.kr The resulting cobalt films exhibit a very uniform surface with low roughness and excellent conformal coverage, even on complex topographies like deep contact holes, which is critical for modern integrated circuits. jkps.or.krjkps.or.kr

Table 1: Process Parameters for Metallic Cobalt Thin Film Deposition via RPALD

Parameter Value Reference
Precursor This compound [CpCo(CO)₂] jkps.or.krjkps.or.krresearchgate.net
Co-reactant H₂ Plasma jkps.or.krresearchgate.net
Deposition Temperature 125 - 175 °C jkps.or.krresearchgate.net
Growth Rate ~1.1 - 1.2 Å/cycle researchgate.net
Impurity Content (Carbon) ~7 at.% jkps.or.kr
Impurity Content (Oxygen) < 1 at.% jkps.or.kr
Film Properties Excellent conformal coverage, uniform surface jkps.or.krjkps.or.kr

This compound is also a precursor for the low-temperature deposition of cobalt oxide thin films using ALD. alfachemic.comaip.orgresearchgate.net In this application, it is used in conjunction with an oxidant, typically ozone (O₃). aip.orgresearchgate.net This process allows for the formation of cobalt oxide films at temperatures significantly lower than traditional methods.

A stable ALD window has been demonstrated between 50 and 150 °C, with growth rates of 0.08 to 0.11 nanometers per cycle. aip.orgresearchgate.net The films grown within this window are primarily polycrystalline Co₃O₄ and exhibit excellent step coverage on patterned substrates. aip.orgresearchgate.net However, if the substrate temperature is increased to 200 °C, the growth rate increases sharply due to the thermal decomposition of the precursor, leading to the deposition of cobalt-rich films rather than pure oxide. aip.orgresearchgate.net

Table 2: Process Parameters for Cobalt Oxide Thin Film Deposition via ALD

Parameter Value Reference
Precursor This compound [CpCo(CO)₂] aip.orgresearchgate.net
Oxidant Ozone (O₃) aip.orgresearchgate.net
Deposition Temperature 50 - 150 °C aip.orgresearchgate.net
Growth Rate 0.08 - 0.11 nm/cycle aip.orgresearchgate.net
Resulting Film Polycrystalline Co₃O₄ researchgate.net
Film Properties Excellent step coverage aip.org

The utility of this compound extends to the formation of other important thin films, including cobalt nitride and cobalt silicide. google.comgelest.com These materials are integral to the manufacturing of semiconductor devices. gelest.com Cobalt silicide (CoSi₂) in particular is investigated as a replacement for other materials in integrated circuits due to its low resistivity and good thermal stability. jkps.or.krgelest.com Typically, a thin metallic cobalt film is first deposited using ALD and then converted to cobalt silicide. gelest.com

For cobalt nitride deposition, Plasma-Enhanced ALD (PE-ALD) can be employed with an ammonia (B1221849) (NH₃) plasma as the nitrogen source. osti.gov However, studies have shown that using this compound as the precursor in this process can lead to films with significant carbon impurities, which originate from the cyclopentadienyl (B1206354) ligand. osti.gov

Role in the Development of Complex Organometallic Catalyst Systems

Beyond materials deposition, this compound is a versatile and essential compound in the field of organometallic catalysis. ereztech.comalfachemic.comwiley-vch.de It serves both as a catalyst itself and as a precursor for generating more complex catalytic systems. wikipedia.orgereztech.com

Its most prominent catalytic application is in the [2+2+2] cyclotrimerization of alkynes, a powerful method for synthesizing substituted benzene (B151609) rings and other complex cyclic structures. wikipedia.orgalfachemic.com The reaction cycle is understood to begin with the dissociation of a carbonyl ligand, allowing the cobalt center to coordinate with alkyne molecules. wikipedia.org It also effectively catalyzes the combination of alkynes and nitriles to form pyridines. wikipedia.orgalfachemic.com These catalytic abilities make it a valuable tool for synthetic chemists to construct complex organic molecules from simpler building blocks. alfachemic.com

Fabrication of Specialized Cobalt-Based Materials with Tailored Properties

The use of this compound as a precursor and catalyst enables the fabrication of specialized cobalt-based materials with properties tailored for specific, advanced applications. ereztech.comalfachemic.com By leveraging MOCVD and ALD techniques, this compound is used to create ultra-thin films of cobalt, cobalt oxides, and cobalt silicides that are fundamental components of modern electronic and data storage devices. jkps.or.krgelest.com The precise control afforded by these deposition methods allows for the engineering of materials with specific electrical resistance, thermal stability, and conformal layering required for nanoscale integrated circuits. jkps.or.krgelest.com

In the realm of catalysis, its role in promoting reactions like cyclotrimerization allows for the synthesis of unique and complex molecules that can be used as pharmaceuticals, agrochemicals, or advanced polymers. wikipedia.orgalfachemic.com The ability to construct intricate molecular architectures is a cornerstone of developing new materials with novel functions. ereztech.com Therefore, this compound is a key enabler in the production of a wide range of high-performance materials, from the electronic components in devices to the active ingredients in chemical products. ereztech.comamericanelements.com

Conclusion and Future Research Directions

Synthesis of Tunable Dicarbonylcyclopentadienyl Cobalt Derivatives

A primary direction of future research lies in the synthesis of this compound derivatives with tunable steric and electronic properties. The ability to modify the cyclopentadienyl (B1206354) (Cp) ligand is a key strategy for developing new catalysts with enhanced activity and selectivity. researchgate.net Research has demonstrated that decorating Cp ligands with various functional groups can significantly influence the catalytic performance of the resulting complex. researchgate.net

Future work will likely focus on:

Chiral Ligands: The design and synthesis of new chiral Cp ligands are central to advancing asymmetric catalysis. snnu.edu.cn Developing more efficient routes to enantiopure ligands will enable the production of single-enantiomer pharmaceuticals and other high-value chiral compounds. snnu.edu.cn The success of binaphthyl-derived ligands has paved the way for exploring other scaffolds that can be synthesized in fewer steps from readily available materials. researchgate.net

Functional Group Incorporation: Introducing electron-donating or electron-withdrawing groups onto the cyclopentadienyl ring can modulate the metal center's reactivity. researchgate.net This allows for the fine-tuning of the catalyst for specific transformations. researchgate.net Research into alkylhydroxy derivatives of related cobalt complexes showcases a facile method for introducing functional handles that can serve as versatile precursors for a variety of functional molecules. nih.gov

Auxiliary Ligand Exchange: Beyond modifying the Cp ring, the substitution of the carbonyl ligands with other auxiliary ligands like phosphines, amines, or arenes provides another avenue for creating a diverse library of cobalt complexes. wikipedia.orgresearchgate.net The nature of these auxiliary ligands has a demonstrable effect on catalytic activity, and systematic studies are needed to fully map these structure-activity relationships. researchgate.net

Exploration of Novel Catalytic Transformations

While CpCo(CO)₂ is renowned for its role in [2+2+2] cycloadditions, researchers are actively exploring its application in a broader range of catalytic reactions. wikipedia.orgjku.at The development of tunable derivatives, as discussed above, is intrinsically linked to the discovery of novel transformations.

Key areas for future exploration include:

C-H Functionalization: High-valent cyclopentadienyl cobalt(III) complexes, often generated from CpCo(CO)₂, have emerged as powerful catalysts for C-H activation reactions. researchgate.net This allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups, offering more efficient and atom-economical synthetic routes. Future research will aim to expand the scope of substrates and coupling partners for these reactions.

Asymmetric Catalysis: The combination of cobalt with newly designed chiral Cp ligands is a frontier in asymmetric catalysis. researchgate.net There is significant potential for discovering new enantioselective transformations catalyzed by chiral CpCo complexes, moving beyond known cycloadditions to other valuable reactions. snnu.edu.cnresearchgate.net

CO₂ Hydrogenation: Cobalt-based catalysts are gaining attention for the hydrogenation of carbon dioxide into methane, hydrocarbons, and alcohols. mdpi.comresearchgate.net While much of this research focuses on heterogeneous catalysts, the principles of ligand and solvent effects learned from homogeneous systems like CpCo(CO)₂ could inform the design of more efficient catalysts for CO₂ conversion, a critical goal for sustainable energy strategies. mdpi.compnnl.gov

Cycloaddition Reactions: There remains room to expand the utility of cobalt-catalyzed cycloadditions. This includes using novel triynes in intramolecular [2+2+2] cycloadditions and developing photochemical variants of these reactions to access unique molecular architectures. researchgate.netjku.at

Design of Advanced Materials via Precursor Chemistry

This compound(I) is a valuable precursor in organometallic chemistry and materials science. ereztech.com Its ability to decompose under specific conditions to deposit cobalt-containing materials or to act as a building block in larger molecular structures makes it highly useful.

Future research directions in this area include:

Thin Film Deposition: CpCo(CO)₂ is already utilized in thin-film deposition processes. ereztech.com Future work could focus on optimizing this process for applications in electronics and LED manufacturing by fine-tuning precursors and deposition conditions to control film morphology and purity.

Heterogeneous Catalysts: The immobilization of homogeneous catalysts like CpCo(CO)₂ onto solid supports is a promising strategy to combine the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems. jku.at Techniques such as encapsulation, where the catalyst is trapped within the pores of a support material, can prevent leaching while maintaining catalytic performance. jku.at

Functional Materials: Cyclopentadienyl complexes can serve as precursors for a range of functional materials, including heterocycles and organic conductors. researchgate.net By designing specific CpCo derivatives, it may be possible to synthesize materials with tailored electronic or photophysical properties for applications in molecular electronics and sensor technology.

Integration of Advanced Spectroscopic and Computational Approaches

To accelerate the discovery and optimization of catalysts and materials derived from this compound, a synergistic approach combining synthesis with advanced analytical and theoretical methods is essential.

Future efforts will increasingly rely on:

Advanced Spectroscopy: While standard techniques like IR and NMR are routine wikipedia.org, more sophisticated methods are needed to probe reaction intermediates and electronic structures. For instance, techniques like Co Kβ X-ray emission spectroscopy and resonance Raman spectroscopy can provide detailed information on the spin state and bonding within cobalt complexes, which is crucial for understanding reactivity. nih.gov Far-infrared magneto spectroscopy and high-frequency electron paramagnetic resonance (HFEPR) are powerful tools for characterizing the magnetic properties of cobalt-containing materials. researchgate.net

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT) and advanced ab initio calculations (CASSCF/NEVPT2), are becoming indispensable tools. nih.govresearchgate.netnih.gov These computational approaches can be used to:

Predict the electronic structure and properties of new, unsynthesized CpCo derivatives. researchgate.net

Elucidate complex reaction mechanisms and identify transient intermediates that are difficult to observe experimentally. nih.gov

Understand the influence of ligand modifications on catalytic activity, guiding the rational design of improved catalysts. pnnl.gov

Simulate and assign complex vibrational spectra, providing an unambiguous link between structure and spectroscopic data. mdpi.com

By integrating these advanced spectroscopic and computational tools, researchers can move beyond a trial-and-error approach to a more predictive and design-oriented strategy for developing the next generation of cobalt catalysts and materials. pnnl.gov

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Dicarbonylcyclopentadienyl cobalt(I)?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies carbonyl (CO) ligands via stretching frequencies (typically 1900–2050 cm⁻¹). Peak splitting may indicate electronic interactions with the cyclopentadienyl ligand .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR detects cyclopentadienyl proton environments (δ ~4.5–5.5 ppm). 13C^{13}C-NMR resolves CO ligand signals (δ ~180–220 ppm) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond lengths, angles). Structural data repositories like IUCr can provide reference datasets .

Q. What synthetic routes are commonly employed to prepare this compound(I)?

  • Methodological Answer :

  • Direct Carbonylation : Reacting CoCl₂ with cyclopentadienyl ligands under CO pressure (1–5 atm) in THF or ether solvents .
  • Ligand Substitution : Substituting labile ligands (e.g., nitriles) in pre-synthesized cobalt complexes with CO gas .
  • Purity Validation : Ensure purity via elemental analysis and chromatographic methods (e.g., GC-MS) .

Q. How should experimental procedures for this compound(I) synthesis be documented to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Include reaction stoichiometry, solvent purity, temperature, CO pressure, and catalyst loading .
  • Characterization Data : Tabulate spectroscopic peaks (IR, NMR) and crystallographic parameters (if available) .
  • Error Reporting : Note deviations (e.g., incomplete ligand substitution) and their impact on yield .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound(I) in catalytic cycles?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models CO ligand dissociation energies and electron-transfer pathways. Software like Gaussian or ORCA is commonly used .
  • Mechanistic Insights : Simulate intermediates in catalytic cycles (e.g., alkene carbonylation) to identify rate-limiting steps .
  • Validation : Compare computed spectroscopic data (e.g., IR frequencies) with experimental results .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound(I) across studies?

  • Methodological Answer :

  • Variable Control : Replicate experiments under identical conditions (solvent, temperature, CO pressure) to isolate discrepancies .
  • Data Normalization : Normalize turnover numbers (TONs) to active-site concentrations or surface areas in heterogeneous systems .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess study heterogeneity and confidence levels .

Q. How does ligand substitution in this compound(I) influence its electronic structure and reactivity?

  • Methodological Answer :

  • Spectroscopic Probes : Use UV-Vis and X-ray absorption spectroscopy (XAS) to track d-orbital splitting and metal-ligand charge transfer .
  • Electrochemical Studies : Cyclic voltammetry reveals redox potentials affected by ligand electron-donating/withdrawing properties .
  • Comparative Reactivity : Test substituted derivatives (e.g., phosphine ligands) in model reactions (e.g., hydroformylation) .

Data Presentation Guidelines

Table 1 : Example Spectroscopic Data for this compound(I)

TechniqueKey ObservationsReference
IR Spectroscopyν(CO) = 1980 cm⁻¹, 2015 cm⁻¹
1H^1H-NMRδ 5.2 ppm (cyclopentadienyl protons)
X-ray CrystallographyCo–C bond length: 1.76 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.